molecular formula C25H21BrClFN4S B4745258 N,N-dibenzyl-N'-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea

N,N-dibenzyl-N'-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No.: B4745258
M. Wt: 543.9 g/mol
InChI Key: KLOPVMXSZBSBQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dibenzyl-N'-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea, also known as DBT, is a chemical compound that has gained significant attention in scientific research. DBT is a thiourea derivative that has been synthesized through a multi-step process. This compound has shown promising results in various research studies due to its unique mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-N'-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes involved in cancer cell growth, such as tyrosine kinases and topoisomerases. It has also been shown to induce apoptosis by activating caspase enzymes. Additionally, this compound has been shown to disrupt bacterial cell membranes and inhibit the activity of bacterial enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, as well as exhibit antimicrobial activity against various bacterial strains. This compound has also been shown to possess anti-inflammatory effects and has been suggested to have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N,N-dibenzyl-N'-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity and identity can be confirmed using various analytical techniques. Additionally, this compound has shown promising results in various research studies, making it a potential candidate for further investigation. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, further research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on N,N-dibenzyl-N'-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea. One potential direction is to investigate its potential as a cancer therapy. This compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis, making it a potential candidate for further investigation. Additionally, further research is needed to determine its safety and efficacy in humans. Another potential direction is to investigate its potential as an antimicrobial agent. This compound has exhibited antimicrobial activity against various bacterial strains, including drug-resistant strains, making it a potential candidate for further investigation. Lastly, further research is needed to determine the full extent of this compound's anti-inflammatory effects and its potential applications in the treatment of inflammatory diseases.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research. This compound has shown promising results in various research studies due to its unique mechanism of action and biochemical and physiological effects. Further research is needed to determine its potential as a cancer therapy, antimicrobial agent, and anti-inflammatory agent.

Scientific Research Applications

N,N-dibenzyl-N'-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea has been extensively studied for its potential therapeutic applications. It has shown promising results in various research studies, including cancer treatment, antimicrobial activity, and anti-inflammatory effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. It has also exhibited antimicrobial activity against various bacterial strains, including drug-resistant strains. Additionally, this compound has been shown to possess anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Properties

IUPAC Name

1,1-dibenzyl-3-[4-bromo-1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrClFN4S/c26-21-17-32(16-20-22(27)12-7-13-23(20)28)30-24(21)29-25(33)31(14-18-8-3-1-4-9-18)15-19-10-5-2-6-11-19/h1-13,17H,14-16H2,(H,29,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOPVMXSZBSBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=NN(C=C3Br)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-dibenzyl-N'-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
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N,N-dibenzyl-N'-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
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N,N-dibenzyl-N'-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
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N,N-dibenzyl-N'-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
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N,N-dibenzyl-N'-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
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N,N-dibenzyl-N'-[4-bromo-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]thiourea

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